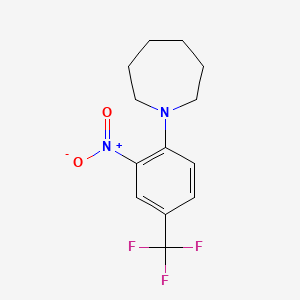

1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane

Übersicht

Beschreibung

1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane is a heterocyclic organic compound with the molecular formula C13H12F3N2O2. It belongs to the azepane family and is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to an azepane ring. This compound is of interest in various fields including medical, environmental, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the nitration of 4-(trifluoromethyl)aniline to form 2-nitro-4-(trifluoromethyl)aniline, which is then subjected to a cyclization reaction with a suitable azepane precursor under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane undergoes various chemical reactions including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO), elevated temperatures.

Major Products:

Reduction: 1-(2-Amino-4-(trifluoromethyl)phenyl)azepane.

Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of novel therapeutic agents.

Medicine: Explored for its potential antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Vergleich Mit ähnlichen Verbindungen

1-(2-Nitro-4-methylphenyl)azepane: Similar structure but with a methyl group instead of a trifluoromethyl group.

1-(2-Nitro-4-chlorophenyl)azepane: Contains a chlorine atom instead of a trifluoromethyl group.

1-(2-Nitro-4-ethylphenyl)azepane: Features an ethyl group in place of the trifluoromethyl group.

Uniqueness: 1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and industrial applications .

Biologische Aktivität

1-(2-Nitro-4-(trifluoromethyl)phenyl)azepane is an organic compound characterized by a seven-membered saturated azepane ring and a phenyl group substituted with both a nitro group and a trifluoromethyl group. This unique structure contributes to its biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H14F3N3O2. The presence of the electron-withdrawing nitro and trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological interactions. The azepane ring adds a degree of flexibility, allowing for diverse interactions with biological targets.

Biological Activity

Research indicates that compounds with structural similarities to this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have been shown to possess significant antimicrobial properties, potentially useful in treating infections.

- Anti-inflammatory Properties : The presence of the nitro group can enhance anti-inflammatory activity, as seen in related compounds that inhibit cyclooxygenase (COX) enzymes.

- Anticancer Effects : Some derivatives have demonstrated cytotoxicity against cancer cell lines, indicating potential as anticancer agents.

Anticancer Activity

A study highlighted the anticancer potential of piperidine derivatives, noting that compounds similar to this compound exhibited enhanced cytotoxicity in tumor cell models. For instance, a derivative showed better apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin .

Anti-inflammatory Activity

In vitro studies have demonstrated that certain derivatives possess potent anti-inflammatory effects. For example, one compound showed an inhibition rate of 93.80% compared to standard diclofenac sodium (90.21%) at a concentration of 1 mM, indicating its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(2,4-Dinitrophenyl)azepane | Two nitro groups on phenyl | Increased electron-withdrawing effects |

| 1-(2-Nitrophenyl)-piperidine | Piperidine ring instead of azepane | Different ring size alters reactivity |

| 1-(Trifluoromethylphenyl)azepane | Trifluoromethyl substitution without nitro | Focus on lipophilicity without additional reactivity |

| N-[2-Nitro-4-(trifluoromethyl)]aniline | Aniline derivative | Different functional group orientation |

Eigenschaften

IUPAC Name |

1-[2-nitro-4-(trifluoromethyl)phenyl]azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3N2O2/c14-13(15,16)10-5-6-11(12(9-10)18(19)20)17-7-3-1-2-4-8-17/h5-6,9H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCXQYOIHZRWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.